1-benzyl-N-[7-bromo-2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-benzyl-N-[7-bromo-2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide is an intricate synthetic organic compound often employed in the field of medicinal chemistry and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-[7-bromo-2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide involves multi-step processes:
Formation of the Quinazolinone Core: : The quinazolinone core is typically synthesized by the condensation of 2-aminobenzamide with appropriate aldehydes or ketones under acidic or basic conditions.
Bromination: : The quinazolinone intermediate is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the desired position.
Thiomethylation: : The brominated intermediate undergoes thiomethylation through reaction with methylthiolating agents such as methanethiol or dimethyl disulfide.
Pyrrolidine Carboxamide Formation: : The resulting compound is then coupled with 5-oxopyrrolidine-3-carboxylic acid derivatives under coupling agents like EDCI or DCC to form the final product.
Industrial Production Methods
Industrial production of this compound would likely focus on optimizing each reaction step for efficiency, yield, and scalability. High-throughput synthetic methods, continuous flow reactors, and automated synthesis platforms would be employed to ensure reproducibility and high yield of the product.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-[7-bromo-2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: : Can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction with agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to corresponding alcohols.
Nucleophilic Substitution: : The bromo group can be substituted with different nucleophiles such as amines or thiols, forming new derivatives.
Hydrolysis: : Under acidic or basic conditions, the amide bond can be hydrolyzed to form carboxylic acid and amine derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, Chromium trioxide.
Reducing agents: Sodium borohydride, Lithium aluminum hydride.
Nucleophiles: Amines, Thiols.
Hydrolysis conditions: Hydrochloric acid, Sodium hydroxide.
Major Products Formed
Sulfoxides, sulfones (from oxidation).
Alcohols (from reduction).
Various substituted derivatives (from nucleophilic substitution).
Carboxylic acids, amines (from hydrolysis).
Scientific Research Applications
1-benzyl-N-[7-bromo-2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide finds applications in several research fields:
Chemistry: : As a model compound for studying complex organic reactions and developing new synthetic methodologies.
Biology: : Investigating its interactions with biological macromolecules, enzyme inhibition studies, and structure-activity relationship (SAR) analysis.
Medicine: : Potential therapeutic applications due to its ability to modulate biological pathways, possibly acting as an anti-cancer or anti-inflammatory agent.
Industry: : Used as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which 1-benzyl-N-[7-bromo-2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide exerts its effects often involves the following:
Molecular Targets: : It may target enzymes or receptors in cells, inhibiting their activity or altering their function.
Pathways Involved: : Interference in signaling pathways, such as kinase pathways or metabolic pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-N-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide: : Lacks the bromo group, potentially altering its reactivity and biological activity.
1-benzyl-N-[7-bromo-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide: : Missing the methylsulfanyl group, affecting its lipophilicity and metabolic stability.
1-benzyl-N-[7-bromo-2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetamide: : Changes in the amide group could result in differences in its pharmacokinetics.
Uniqueness
The presence of both bromine and methylsulfanyl groups confers unique chemical reactivity and potential biological activity, distinguishing it from similar compounds and offering distinctive pathways for interaction and synthesis.
There you have it—a comprehensive dive into the world of 1-benzyl-N-[7-bromo-2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide. Quite the mouthful, but endlessly fascinating, no?
Properties
IUPAC Name |
1-benzyl-N-(7-bromo-2-methylsulfanyl-4-oxoquinazolin-3-yl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN4O3S/c1-30-21-23-17-10-15(22)7-8-16(17)20(29)26(21)24-19(28)14-9-18(27)25(12-14)11-13-5-3-2-4-6-13/h2-8,10,14H,9,11-12H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKXZDIQRNRETO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=CC(=C2)Br)C(=O)N1NC(=O)C3CC(=O)N(C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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